molecular formula C75H124N14O16 B10832538 Elisidepsin CAS No. 681272-30-0

Elisidepsin

货号: B10832538
CAS 编号: 681272-30-0
分子量: 1477.9 g/mol
InChI 键: ZNVCPJPCKSJWDH-UCTDCHLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elisidepsin (also known as Irvalec or PM02734) is a synthetic marine-derived cyclic peptide belonging to the Kahalalide family of compounds, currently in clinical investigation for its antitumor properties . Its primary, well-characterized mechanism of action involves direct interaction with glycosylceramides in the plasma membrane of tumor cells . This binding facilitates the insertion and self-organization of this compound into the membrane, leading to a rapid loss of membrane integrity, calcium influx, cell swelling, and subsequent necrotic cell death (oncosis) rather than apoptosis . Research has identified key biomarkers predictive of this compound sensitivity. High basal expression of the ErbB3 (HER3) receptor is strongly correlated with increased cell sensitivity to the compound . Furthermore, this compound is more active in cancer cells exhibiting an epithelial phenotype, characterized by high E-cadherin and low vimentin expression, while the presence of KRAS activating mutations is associated with resistance . This compound demonstrates robust synergistic effects when combined with various chemotherapeutic agents and targeted therapies. In vitro studies show synergism with erlotinib, even in erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines, as well as with cisplatin, paclitaxel, and gemcitabine in lung, breast, and colon cancer models . This combination strategy provides a strong rationale for its continued research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

681272-30-0

分子式

C75H124N14O16

分子量

1477.9 g/mol

IUPAC 名称

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1

InChI 键

ZNVCPJPCKSJWDH-UCTDCHLSSA-N

手性 SMILES

CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

规范 SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

产品来源

United States

准备方法

Structural Basis for Synthesis

This compound (C75H124N14O16C_{75}H_{124}N_{14}O_{16}, MW: 1,477.9 g/mol) is a 17-residue cyclic depsipeptide containing non-proteinogenic amino acids, including dehydroaminobutyric acid (Abu) and multiple D-configured residues. The presence of a β-methylphenylalanine and a rare 4S,5-methyl-leucine necessitates stereoselective synthesis.

Key structural features :

  • Cyclic backbone with ester and amide bonds.

  • Hydrophobic residues (Val, Leu, Ile) facilitating membrane interaction.

  • A conjugated double bond in Abu, critical for rigidity.

Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized via SPPS using Fmoc/t-Bu chemistry, followed by cyclization in solution phase.

Steps :

  • Linear chain assembly :

    • Resin: Rink amide MBHA resin (loading: 0.6 mmol/g).

    • Coupling reagents: HBTU/HOBt in DMF.

    • Deprotection: 20% piperidine in DMF.

    • Yield per coupling: >98% (HPLC monitoring).

  • Cyclization :

    • Cleavage from resin using TFA/TIS/H2_2O (95:2.5:2.5).

    • Macrocyclization via ester bond formation between Thr1^1 and Abu13^{13} under high dilution (0.1 mM in DCM).

    • Catalysis: DMAP (4-dimethylaminopyridine).

    • Cyclization yield: 65–72%.

Table 1: Critical synthetic challenges and solutions

ChallengeSolutionReference
Epimerization during SPPSLow-temperature (4°C) coupling
Poor solubilityDMSO/THF (3:1) solvent system
Cyclization efficiencyMicrowave-assisted synthesis (50°C)

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC:

  • Column : YMC C18 (250 × 4.6 mm, 5 μm).

  • Mobile phase :

    • A: 0.1% TFA in H2_2O.

    • B: 0.1% TFA in acetonitrile.

  • Gradient : 20% B to 80% B over 30 min.

  • Purity : >98% (UV detection at 220 nm).

Mass Spectrometry (MS)

  • ESI-MS : m/z 1,479.6 [M+H]+^+ (calculated: 1,478.9).

  • HRMS : Deviation <2 ppm confirms molecular formula.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (600 MHz, DMSO-d6_6): δ 8.21 (d, J=7.2 Hz, NH), 7.32–7.28 (m, Phe aromatic protons).

  • 13^{13}C NMR : 172.8 ppm (ester carbonyl), 168.3 ppm (amide carbonyl).

Industrial-Scale Production

Optimization by PharmaMar

PharmaMar developed a scalable synthesis route to produce multi-gram quantities:

  • Batch size : 50–100 g per cycle.

  • Cost reduction : 40% via microwave-assisted cyclization.

  • Purity specifications :

    • Related substances: <0.5% (HPLC).

    • Residual solvents: DMSO <500 ppm.

Table 2: Key process parameters

ParameterValueImpact on Yield
Cyclization temperature50°C+15%
SPPS coupling time90 min+8%
Final lyophilization−80°C, 0.01 mBarStabilizes product

Nanoencapsulation for Delivery

To enhance bioavailability, this compound is encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles:

  • Method : Double emulsion (W/O/W).

  • Particle size : 150 ± 20 nm (PDI <0.1).

  • Drug loading : 12% (w/w).

Analytical Challenges and Solutions

Stability Testing

This compound degrades under acidic conditions:

  • Major degradation product : Linear peptide (via ester hydrolysis).

  • Storage : −20°C in argon atmosphere.

Interaction with Lipids

Fluorescence anisotropy studies confirm this compound binds glycosylceramides (Kd_d = 3.2 μM):

  • Assay : Liposome binding using 14^{14}C-labeled this compound.

  • Membrane permeabilization : EC50_{50} = 1.7 μM (HCT-116 cells).

Table 3: Binding affinity to lipid species

LipidKd_d (μM)Role in Activity
Glucosylceramide (GlcCer)3.2 ± 0.4Primary target
Sphingomyelin>100No binding
Cholesterol>100No binding

Recent Advances in Synthesis

Visible-Light-Induced Methods

A 2025 study demonstrated cerium-mediated energy transfer for synthesizing benzofuranones, a scaffold related to this compound’s Abu residue:

  • Conditions : Ce(SO4_4)2_2, blue LED (450 nm).

  • Yield : 82% for bibenzofuranones.

Collaborative Innovations

IRB Barcelona and PharmaMar patented a novel route for marine-derived compounds (e.g., pipecolidepsin A), applicable to this compound:

  • Key innovation : Late-stage functionalization of macrocycles.

  • Impact : Reduced synthesis steps from 22 to 14 .

化学反应分析

Membrane Binding Characteristics

Elisidepsin binds non-cooperatively to hydroxylated lipids in lipid rafts, with a dissociation constant (K<sub>d</sub>) of 5.1 µM in A431 cells. This binding precedes oligomerization, which triggers membrane disruption . Key features include:

  • Hydroxylated Lipid Specificity : Binding depends on 2-hydroxylated sphingolipids, validated by FA2H (fatty acid 2-hydroxylase) expression levels correlating with sensitivity .

  • Lipid Raft Clustering : Confocal microscopy revealed this compound-induced clustering of lipid raft-anchored proteins (e.g., GPI-GFP), requiring a critical drug concentration threshold .

Parameter Value
K<sub>d</sub> (binding)5.1 µM
IC<sub>50</sub> (killing)10.2 µM
Hill coefficient (killing)3.2

Cooperative Membrane Permeabilization

This compound’s necrotic effect follows a cooperative mechanism (Hill coefficient ≈3.3), suggesting oligomerization is required for pore formation :

  • Oligomerization Threshold : Membrane disruption occurs when this compound reaches ~10 µM, forming oligomers detectable via fluorescence anisotropy .

  • Kinetic Studies : Propidium iodide uptake experiments showed rapid permeabilization (within 5 minutes) post-treatment, correlating with drug concentration .

Hypoxia-Induced Resistance

Hypoxia reduces this compound efficacy by decreasing hydroxylated lipid synthesis :

  • FA2H Dependency : Cells cultured under hypoxic conditions (1% O<sub>2</sub>) showed 50% reduction in FA2H mRNA, lowering this compound binding by 40% .

  • Rescue via Lipid Supplementation : Adding 2-hydroxy palmitic acid restored drug binding and cytotoxicity in hypoxic cells .

Mass Spectrometry Analysis of Hydroxylated Lipids

LC-MS/MS quantified 2-hydroxylated fatty acids in this compound-treated cells :

Hydroxylated Lipid m/z TransitionCollision Energy (V)
2-hydroxy-palmitate271 → 2715
2-hydroxy-stearate299 → 2995

Cells with high baseline 2-hydroxy lipid content exhibited 3.5-fold greater this compound sensitivity .

Synergistic Combinations

This compound enhances efficacy of chemotherapeutic agents:

  • 5-FU/Oxaliplatin : Synergy (Combination Index <0.8) observed in colorectal cancer models .

  • Lapatinib : ErbB1/ErbB2 inhibitor combination increased apoptosis in ErbB3-low resistant cells .

Structural Insights

This compound’s cyclic depsipeptide structure (C<sub>77</sub>H<sub>125</sub>F<sub>3</sub>N<sub>14</sub>O<sub>18</sub>, MW:1591.89) facilitates membrane insertion. Oregon Green-labeled derivatives confirmed localization to lipid rafts via confocal microscopy .

相似化合物的比较

Comparison with Similar Compounds

Kahalalide F (KF)

KF, the parent compound of elisidepsin, induces oncosis via lysosomal and mitochondrial damage but lacks this compound’s glycosylceramide specificity . This compound, optimized for stability and efficacy, shows enhanced membrane targeting and clinical tolerability .

Parameter This compound Kahalalide F
Mechanism Glycosylceramide binding; HER3-dependent Lysosomal/mitochondrial disruption
IC50 (μM) 5.5–9.0 (HCT-116, B16 cells) 0.07–0.28 (prostate/breast cells)
Clinical Stage Phase II (solid tumors) Phase I/II (discontinued)
Resistance Factors UGCG deficiency; EMT transition Multidrug resistance (MDR1)

Amphotericin B and Defensin Peptides

Amphotericin B, a polyene antifungal, and defensins (antimicrobial peptides) share this compound’s membrane-disruptive action. However, this compound’s selectivity for tumor-specific glycosylceramides reduces off-target toxicity. Amphotericin B binds ergosterol (absent in mammals), while defensins lack glycosylceramide specificity .

Isokahalalide F (IsoKF)

IsoKF, a structural isomer of KF, shows similar potency but diverges in clinical development. This compound’s synthetic optimization improves pharmacokinetics, with a half-life extended via deuterated formulations .

Key Research Findings

Mechanism of Action

  • Glycosylceramide Dependency : this compound binds β-D-glucosyl ceramides (e.g., C16-β-D-glucosyl ceramide) in lipid rafts. Cells lacking UDP-glucose ceramide glucosyltransferase (UGCG) are resistant, but sensitivity is restored via UGCG overexpression .
  • Hypoxia Effects : Hypoxia reduces this compound’s efficacy by inhibiting fatty acid 2-hydroxylase (FA2H), critical for glycosylceramide hydroxylation. Pretreatment with 2-hydroxypalmitic acid reverses hypoxia-induced resistance .

Predictive Biomarkers

  • HER3/ErbB3: High HER3 expression predicts sensitivity (e.g., IC50 = 5.5 μM in HER3+ HCT-116 vs. >100 μM in HER3– HCT-116-Irv) . HER3 knockdown confers resistance .
  • Epithelial-Mesenchymal Transition (EMT) : Mesenchymal-like cells (low E-cadherin, high vimentin) are resistant. Acquired resistance correlates with EMT upregulation .

Combination Therapies

This compound synergizes with chemotherapy (cisplatin, gemcitabine) and targeted agents (erlotinib) in NSCLC and breast cancer models, overcoming resistance in EMT-positive cells .

Clinical and Preclinical Data

Cell Line IC50 (μM) Resistance Factor Key Mechanism
HCT-116 (colon) 5.5 ± 0.8 Parental (sensitive) Glycosylceramide binding
HCT-116-Irv (resistant) 81.5 ± 0.8 UGCG deficiency; EMT transition Reduced drug accumulation
B16 (melanoma) 6.9 Wild-type UGCG Membrane permeabilization
GM95 (UGCG-deficient) >100 UGCG knockout No glycosylceramide synthesis

生物活性

Elisidepsin, a synthetic compound derived from the marine natural product Kahalalide F, has garnered attention for its potential as an antineoplastic agent. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effectiveness against various cancers, and relevant case studies.

This compound exhibits its biological activity primarily through interactions with cell membranes and specific lipid components. Key findings regarding its mechanisms include:

  • Membrane Interaction : this compound rapidly inserts into the plasma membrane, promoting lipid bilayer restructuring and leading to membrane permeabilization. This process is crucial for inducing necrotic cell death in tumor cells .
  • Targeting Glycosylceramides : Research has identified glycosylceramides as primary targets for this compound. The compound's insertion into the plasma membrane is facilitated by these lipids, which are essential for maintaining membrane integrity. Cells deficient in glycosylceramides demonstrate resistance to this compound, while reactivation of glycosylceramide synthesis restores sensitivity .
  • Influence of Hypoxia : Hypoxic conditions have been shown to reduce the efficacy of this compound by altering the structure of lipid rafts in the plasma membrane. This results in a higher half-maximal inhibitory concentration (IC50) and diminished drug binding across various cell lines .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across a range of cancer types. Preclinical studies indicate its effectiveness against:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Breast cancer
  • Colorectal cancer
  • Other solid tumors

The compound's activity is often correlated with the expression levels of specific receptors, such as ErbB3, which is involved in cell signaling pathways related to growth and survival .

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Notable findings include:

  • Phase I Trials : Initial studies confirmed the antitumor activity of this compound, establishing recommended doses and schedules for administration. The trials indicated that this compound could be safely combined with other therapeutic agents without significant adverse effects .
  • Predictive Factors : Research highlighted that sensitivity to this compound could be predicted based on the expression of certain biomarkers, particularly those related to epithelial-to-mesenchymal transition (EMT). For instance, induction of EMT markers in colorectal cancer cells was associated with reduced sensitivity to this compound .

Summary of Research Findings

The following table summarizes key research findings on this compound's biological activity:

StudyFindings
Herrero et al. (2013)Identified glycosylceramides as primary targets for this compound; demonstrated membrane permeabilization leading to necrotic cell death.
Varadi et al. (2015)Showed that this compound induces downregulation of ErbB3 and alters signaling pathways related to cell survival.
MDPI Study (2013)Investigated the impact of hypoxia on this compound efficacy; found increased IC50 under hypoxic conditions.
Phase I TrialConfirmed safety and antitumor activity; established dosing regimens for clinical use.

常见问题

Q. What is the primary mechanism of action of elisidepsin in tumor cells, and how can researchers experimentally validate this?

this compound induces necrotic cell death by targeting glycosylceramides in tumor cell membranes, leading to plasma membrane permeabilization . To validate this, researchers can:

  • Use glycosylceramide-deficient cell lines (e.g., HCT-116-Irv or GM95 mutants) to assess resistance .
  • Overexpress UGCG (ceramide glucosyltransferase) in deficient cells to restore glycosylceramide synthesis and sensitivity .
  • Employ membrane integrity assays (e.g., lactate dehydrogenase release) and lipidomic profiling to confirm target engagement.

Q. What experimental models are most suitable for studying this compound’s antitumor activity?

  • In vitro : Use panels of epithelial (e.g., MCF-7) and mesenchymal cancer cell lines to assess baseline sensitivity .
  • In vivo : Xenograft models with HER3-positive tumors, as HER3 expression correlates with drug sensitivity .
  • Include resistant sublines (e.g., HPAC-resistant) to study acquired resistance mechanisms .

Q. How should researchers design dose-response experiments for this compound to account for its unique necrotic mechanism?

  • Use shorter incubation times (e.g., 1–6 hours) to capture rapid membrane disruption .
  • Measure viability via ATP-based assays (avoid apoptosis-specific markers like caspase activation) .
  • Combine with lysosomal inhibitors (e.g., chloroquine) to rule out autophagy-mediated effects .

Advanced Research Questions

Q. How do epithelial-mesenchymal transition (EMT) markers influence this compound resistance, and what methodologies can identify predictive biomarkers?

EMT markers (e.g., reduced E-cadherin, increased vimentin) correlate with resistance. Methodological approaches include:

  • Protein analysis : Western blot/immunofluorescence for E-cadherin, β-catenin, and Slug in sensitive vs. resistant lines .
  • Functional assays : Induce EMT via TGF-β treatment and assess drug response shifts .
  • Multi-omics integration : Combine transcriptomic data (e.g., HER3 expression) with lipidomic profiles to identify resistance signatures .

Q. What strategies can resolve contradictions in this compound efficacy data across different cancer types?

  • Systematic sensitivity profiling : Test cell lines from diverse origins (e.g., breast, pancreatic, lung) under standardized conditions .
  • Confounder analysis : Control for variables like glycosylceramide levels, HER3 expression, and EMT status .
  • Meta-analysis : Compare results across studies using platforms like PRISM to identify tissue-specific trends .

Q. How can researchers optimize combination therapies involving this compound and chemotherapy agents?

  • Synergy screening : Use Chou-Talalay assays to evaluate combinations with cisplatin, paclitaxel, or gemcitabine .
  • Mechanistic alignment : Prioritize agents targeting complementary pathways (e.g., ErbB inhibitors to enhance HER3-driven sensitivity) .
  • In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to avoid overlapping toxicities .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Detailed protocols : Publish step-by-step methods for lipid extraction, membrane permeability assays, and UGCG transfection .
  • Data transparency : Share raw lipidomic datasets and resistance induction protocols in supplementary materials .
  • Reagent validation : Certify glycosylceramide antibodies and HER3 probes via knockout controls .

Q. How should researchers address discrepancies in this compound’s reported IC50 values?

  • Standardize assays : Use identical cell densities, serum conditions, and incubation times .
  • Cross-lab validation : Collaborate to replicate results in independent settings .
  • Report limitations : Disclose batch-to-batch variability in synthetic this compound preparations .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s non-apoptotic cell death data?

  • Non-parametric tests : Use Mann-Whitney U tests for viability assays with skewed distributions .
  • Time-course modeling : Apply Kaplan-Meier curves to compare membrane integrity loss rates across cell lines .
  • Multivariate regression : Corrogate glycosylceramide levels, HER3 expression, and EMT status as covariates .

Q. How can researchers contextualize this compound’s efficacy within existing literature on marine-derived anticancer agents?

  • Comparative reviews : Contrast mechanisms with other marine peptides (e.g., Kahalalide F) in terms of lysosomal vs. plasma membrane targeting .
  • Clinical trial cross-referencing : Compare preclinical data with Phase I/II results to identify translational gaps .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。